N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide -

N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Catalog Number: EVT-5121951
CAS Number:
Molecular Formula: C17H13ClN2O3
Molecular Weight: 328.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPPHA is a synthetic, small molecule identified as a potent and selective positive allosteric modulator (PAM) of mGluR5. [, ] It belongs to a novel class of mGluR5 PAMs that interact with a unique allosteric site, distinct from the well-characterized MPEP binding site. [, ] This discovery has garnered significant interest due to the potential of mGluR5 modulation as a therapeutic target for various central nervous system (CNS) disorders. [, ]

Synthesis Analysis

While the provided literature doesn't explicitly detail CPPHA's synthesis, related research suggests potential synthetic routes involving reacting a substituted phthalic anhydride with a suitable amine, followed by further modifications to incorporate the desired substituents. [, ] The synthesis of CPPHA analogs, such as those derived from CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), has been explored, highlighting the impact of structural modifications on mGluR5 potentiation. []

Molecular Structure Analysis

CPPHA's molecular structure features a phthalimide group linked to a chlorophenyl ring via a methylene bridge. This core structure is further substituted with a hydroxybenzamide moiety. [] The spatial arrangement of these groups is crucial for its interaction with the unique allosteric site on mGluR5. [, ]

Mechanism of Action

CPPHA exerts its effects by potentiating the activity of mGluR5 through binding to a novel allosteric site distinct from the MPEP site. [, , ] While the precise mechanism remains incompletely understood, CPPHA binding enhances the receptor's response to glutamate, the primary endogenous agonist. [, ] Notably, CPPHA demonstrates "stimulus bias," differentially affecting mGluR5-mediated signaling pathways, such as calcium mobilization and ERK1/2 phosphorylation. [, ] This selectivity in signal modulation distinguishes it from other mGluR5 PAMs that primarily target the MPEP site.

Applications

CPPHA's primary application lies in elucidating the complex pharmacology of mGluR5. Its unique mechanism of action, targeting a novel allosteric site and exhibiting stimulus bias, provides a valuable tool for dissecting mGluR5 signaling pathways and their implications in CNS function. [, ]

Future Directions
  • Structure-activity relationship (SAR) studies: Exploring structural modifications to enhance potency, selectivity, and pharmacokinetic properties. []
  • Detailed mechanistic investigations: Unraveling the precise molecular mechanisms underlying CPPHA's interaction with the novel allosteric site and its influence on mGluR5 signaling. []
  • In vivo studies: Evaluating CPPHA's efficacy in animal models of CNS disorders to assess its therapeutic potential. []
  • Exploring stimulus bias: Understanding the implications of CPPHA's differential modulation of mGluR5 signaling pathways for therapeutic applications. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] CPPHA exhibits no agonist activity on its own and demonstrates selectivity for both human and rat mGluR5. [] It potentiates the effects of glutamate in fluorometric Ca2+ assays, causing a significant leftward shift in the concentration-response curves of mGluR5 agonists like glutamate, quisqualate, and DHPG. [] In electrophysiological studies, CPPHA enhances mGluR5-mediated effects, such as potentiating NMDA receptor currents induced by DHPG in hippocampal slices and augmenting DHPG-induced depolarization of rat subthalamic nucleus neurons. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent and selective positive allosteric modulator of mGluR5. [] It exhibits no intrinsic agonist activity and demonstrates selectivity for mGluR5 over mGluR1. [] VU-29 effectively potentiates mGluR5 responses in midbrain neurons, as demonstrated in whole-cell patch-clamp studies. [] Its mechanism of action involves binding to the MPEP allosteric site on the receptor. []

(4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: 6P, a thalidomide analog, demonstrates potent anti-inflammatory properties. [, ] Studies indicate that 6P significantly reduces the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-17) and increases anti-inflammatory mediators (IL-10, IL-4) in a carrageenan-induced lung inflammation model. []

(S)-N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast)

Compound Description: Apremilast is a clinically approved anti-inflammatory drug used to treat psoriasis and psoriatic arthritis. [] It exhibits unique solid-state properties, forming well-organized structures with a π-philic pocket that can selectively interact with aromatic molecules. []

Properties

Product Name

N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

InChI

InChI=1S/C17H13ClN2O3/c1-10-8-11(18)6-7-14(10)19-15(21)9-20-16(22)12-4-2-3-5-13(12)17(20)23/h2-8H,9H2,1H3,(H,19,21)

InChI Key

XICXGIOUMCMLRP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.